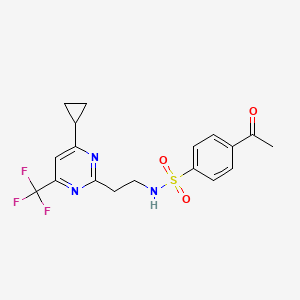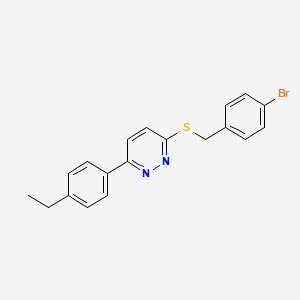
3-((4-Bromobenzyl)thio)-6-(4-ethylphenyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((4-Bromobenzyl)thio)-6-(4-ethylphenyl)pyridazine is a useful research compound. Its molecular formula is C19H17BrN2S and its molecular weight is 385.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicidal Activities
Pyridazine derivatives, including those similar in structure to 3-((4-Bromobenzyl)thio)-6-(4-ethylphenyl)pyridazine, have been extensively studied for their herbicidal activities. For instance, a study by Xu et al. (2008) synthesized and evaluated a series of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives. These compounds showed significant herbicidal activities against dicotyledonous plants, comparable to commercial bleaching herbicides like diflufenican (Xu et al., 2008).
Antimicrobial Activity
Pyridazine compounds have also been explored for their antimicrobial properties. Gad-Elkareem et al. (2011) conducted research on thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, which showed promising in vitro antimicrobial activities (Gad-Elkareem et al., 2011).
Anticancer Properties
Some pyridazine derivatives have shown potential in anticancer research. For instance, Bekircan et al. (2008) synthesized 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, which were screened for their anticancer activity against a variety of cancer cell lines. This research highlights the potential of pyridazine derivatives in the field of oncology (Bekircan et al., 2008).
Central Nervous System Activity
Pyridazine derivatives have also been investigated for their activity in the central nervous system. Barlin et al. (1994) reported on the synthesis of 6-(alkylthio and chloro)-3-(methoxy, unsubstituted, and benzamidomethyl)-2-arylimidazo[1,2-b]pyridazines, which demonstrated the ability to displace diazepam from rat brain membranes, indicating potential CNS activity (Barlin et al., 1994).
Antifungal Activity
Pyridazine derivatives also exhibit antifungal properties. A study by Mu et al. (2015) synthesized a pyridazine compound that demonstrated moderate antifungal activity, further expanding the potential applications of these compounds in the field of antifungal research (Mu et al., 2015).
α-Glucosidase Inhibition
Compounds based on pyridazine structures have been evaluated for their α-glucosidase inhibitory activities. Moghimi et al. (2021) reported the discovery of pyridazine-based 1,2,3-triazole derivatives as inhibitors of α-glucosidase, demonstrating significant inhibitory activities compared to the control, acarbose (Moghimi et al., 2021).
Properties
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-6-(4-ethylphenyl)pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2S/c1-2-14-3-7-16(8-4-14)18-11-12-19(22-21-18)23-13-15-5-9-17(20)10-6-15/h3-12H,2,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJDMFSITNUNGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-(2H,3H,4H-benzo[b]1,4-dioxepin-7-ylcarbonylamino)-4-chlorobenzoate](/img/structure/B2407703.png)
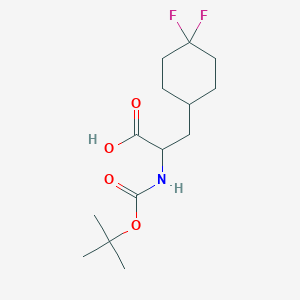
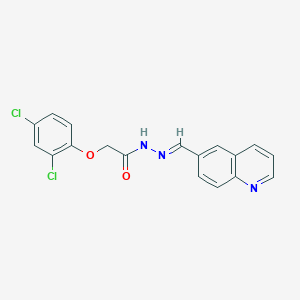
![3-(2,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2407707.png)
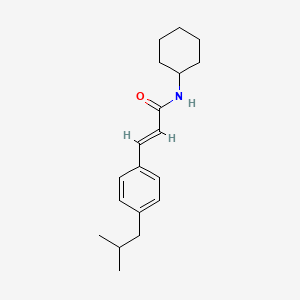
![6-fluoro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2407710.png)
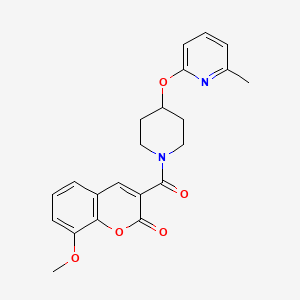
![2-{Octahydrocyclopenta[c]pyrrol-2-yl}cyclobutan-1-ol](/img/structure/B2407715.png)
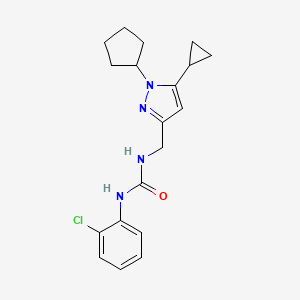
![1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B2407720.png)

![1-(2-Methylphenyl)-4-piperidylpyrazolo[5,4-d]pyrimidine](/img/structure/B2407722.png)
![Methyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate](/img/structure/B2407723.png)
